![molecular formula C23H21N3O2S B10906504 N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B10906504.png)
N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide: is a fascinating compound with a complex structure. Let’s break it down:
- The core structure consists of a thiophene ring , which is a five-membered heterocycle containing sulfur (C₄H₄S).
- The compound also features an aryl group (phenyl) and a carboxamide functional group.
- The 1E notation indicates a single bond (E) between the two adjacent atoms.
Preparation Methods
Synthetic Routes: Several synthetic methods can yield this compound. Notably, condensation reactions play a significant role in its synthesis. Here are some key routes:
Gewald Reaction: In this method, sulfur reacts with an α-methylene carbonyl compound and an α-cyano ester, leading to aminothiophene derivatives .
Paal–Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .
Industrial Production: While specific industrial production methods may not be widely documented, the compound’s synthesis likely involves variations of the above reactions.
Chemical Reactions Analysis
Reactivity:
N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide: can undergo various reactions:
Oxidation: It may be susceptible to oxidation due to the presence of sulfur.
Reduction: Reduction reactions could modify the carbonyl or other functional groups.
Substitution: The phenyl and carbonyl groups are potential sites for substitution.
Hydrazine: Used for hydrazinylidene formation.
Phosphorus pentasulfide (P₄S₁₀): Employed in the Paal–Knorr reaction.
Major Products: The specific products depend on reaction conditions. Aminothiophenes and related derivatives are likely outcomes.
Scientific Research Applications
This compound’s versatility makes it valuable in various fields:
Medicine: Potential anticancer, anti-inflammatory, and antimicrobial properties .
Organic Electronics: Used in organic semiconductors, field-effect transistors, and organic light-emitting diodes .
Corrosion Inhibition: Its derivatives find applications in industrial chemistry .
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, this compound’s unique structure sets it apart. Researchers may compare it with related thiophene-based analogs.
Properties
Molecular Formula |
C23H21N3O2S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[4-[(E)-C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H21N3O2S/c1-15(25-26-22(27)20-14-19(20)17-6-3-2-4-7-17)16-9-11-18(12-10-16)24-23(28)21-8-5-13-29-21/h2-13,19-20H,14H2,1H3,(H,24,28)(H,26,27)/b25-15+ |
InChI Key |
MMSMPUDGSBSHKH-MFKUBSTISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Canonical SMILES |
CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10906424.png)
![Methyl 3-(2-isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10906428.png)
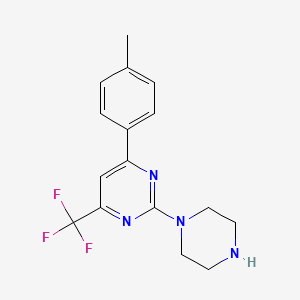
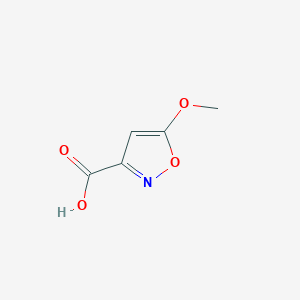
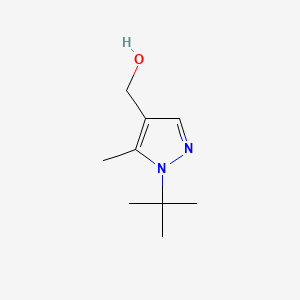
![methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906467.png)
![1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine](/img/structure/B10906473.png)
![4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-phenylpiperazine-1-carboxamide](/img/structure/B10906478.png)
![Methyl 3-(2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10906480.png)
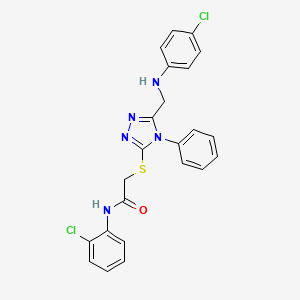
![[3-Bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B10906487.png)
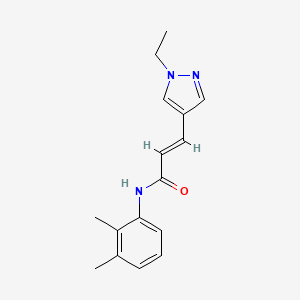
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide](/img/structure/B10906495.png)
![N-[(furan-2-ylmethyl)carbamothioyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10906496.png)
